2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
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Overview
Description
The compound 2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This particular derivative is characterized by a 3-chlorophenyl group attached through a sulfanyl linker to the benzimidazole core, and a methyl group at the 6-position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves cyclization reactions starting with o-phenylenediamine and carboxylic acids, followed by various functionalization steps such as N-alkylation . In the case of 2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole, although the specific synthesis is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed, with additional steps to introduce the sulfanyl and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The planarity of the benzimidazole core and the angles between different fragments of the molecule can significantly influence the compound's intermolecular interactions and, consequently, its physical and chemical properties.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including condensation with chloromethyl benzimidazole in the presence of a base to form thiomethylene-linked compounds . These reactions can be further manipulated to introduce additional functional groups, such as sulfones, by oxidation with agents like hydrogen peroxide . The presence of a chlorophenyl group also suggests potential for further electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The planarity of the molecule and the presence of substituents can affect properties such as solubility, melting point, and reactivity. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of dimers or higher-order structures in the solid state, which can be analyzed through crystallography . The presence of a chlorophenyl group can also confer additional lipophilicity, which may affect the compound's biological activity and pharmacokinetic properties.
Scientific Research Applications
Chemistry and Properties
The chemistry and properties of benzimidazole derivatives, including compounds like 2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole, have been extensively studied. These compounds are known for their variable chemistry, enabling their use in diverse scientific applications. For instance, benzimidazole derivatives exhibit a range of biological and electrochemical activities, making them promising candidates for further investigation into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity
The antioxidant capacity of benzimidazole derivatives has been a subject of interest. Studies have shown that some benzimidazole compounds can undergo specific reactions, such as coupling with antioxidants, which contribute significantly to their total antioxidant capacity. This property is crucial for tracking changes in antioxidant systems during storage and processing, suggesting potential applications in food science and preservation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Medicinal Chemistry
Benzimidazole derivatives are critical in medicinal chemistry due to their wide range of pharmacological functions. They have been explored for their antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties, among others. The versatility of these compounds in drug synthesis and their role in developing new therapeutic agents with increased efficacy and lower toxicity highlight their significance in pharmaceutical research (Vasuki et al., 2021).
Conversion to CNS Drugs
Research into converting benzimidazoles and similar azole compounds into more potent central nervous system (CNS) drugs has shown promising results. These studies aim to address the increasing incidence of CNS diseases by synthesizing new drugs with enhanced potency and specificity, indicating the potential of benzimidazole derivatives in developing treatments for neurological disorders (Saganuwan, 2020).
Mechanism of Action in Fungicides
The mechanism of action of benzimidazole fungicides has been elucidated through intensive research. Benzimidazoles act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This action makes them effective in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Understanding their mode of action is crucial for developing more effective and targeted applications (Davidse, 1986).
Future Directions
The future directions for research on “2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” could include further studies on its synthesis, properties, and potential applications. However, without more specific information on this compound, it’s difficult to predict exact future directions.
Please note that this analysis is based on the limited information available and the actual properties and characteristics of “2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” may vary.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-5-6-13-14(7-10)18-15(17-13)19-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXBBULPPLINSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
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